1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride
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Overview
Description
1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C12H24N2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with ethylene derivatives under controlled conditions. One common method includes the alkylation of piperidine with 2-chloroethylamine hydrochloride, followed by subsequent purification steps to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the ethylene linkage.
Pyridine: Another six-membered heterocyclic compound with a nitrogen atom, but with different chemical properties and applications.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neuroscience research .
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h12-13H,1-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAXQFIEZFIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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